molecular formula C10H13Cl2N B7987780 (r)-3-(3-Chlorophenyl)pyrrolidine hydrochloride

(r)-3-(3-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B7987780
M. Wt: 218.12 g/mol
InChI Key: YUSUCGUNQJAOLL-FVGYRXGTSA-N
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Description

(R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold widely used by scientists to develop compounds for treating human diseases . Its value lies in the sp3-hybridization of the ring, which allows researchers to efficiently explore three-dimensional pharmacophore space, and the stereogenicity of the carbon atoms, which is crucial for generating selective ligands for enantioselective proteins . This specific (R)-enantiomer, with the chlorine substituent at the meta-position of the phenyl ring, is of particular interest for designing novel bioactive molecules with optimized binding affinity and pharmacokinetic profiles. The physicochemical properties of the pyrrolidine scaffold, including its polarity, lipophilicity, and contribution to the polar surface area, can positively influence the solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of resulting drug candidates . Research into structurally related 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives has demonstrated potent anticonvulsant and antinociceptive (pain-blocking) activities in preclinical models, with the most promising compounds acting through interaction with neuronal voltage-sensitive sodium and L-type calcium channels . While the direct biological profile of this compound may require further characterization, its structure aligns it with a robust class of pharmacologically active compounds. It is commonly utilized as a synthetic intermediate or a key chiral precursor in the synthesis of more complex molecules for biological screening. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-(3-chlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUCGUNQJAOLL-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chlorophenyl pyrrolidine compounds.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that (R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride and its derivatives exhibit significant anticonvulsant properties. A study evaluated a series of pyrrolidine derivatives for their efficacy in models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. The results demonstrated that certain derivatives showed more favorable ED50 values compared to established anticonvulsants like valproic acid .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

CompoundED50 (mg/kg) in MESED50 (mg/kg) in 6 HzProtective Index
Valproic Acid252.74130.64-
Compound 668.3028.20Higher than VPA
Compound 19Weaker than Compound 6Slightly better than VPA-

This data suggests that compounds derived from this compound could serve as promising candidates for the development of new anticonvulsant medications.

Analgesic Properties

The analgesic activity of this compound has also been explored, particularly in the context of neuropathic pain management. In animal models, certain derivatives demonstrated significant reductions in pain response durations, indicating potential use as analgesics .

Table 2: Analgesic Activity in Animal Models

CompoundDose (mg/kg)Pain Response Duration (s)% Reduction
Compound 660135.0 ± 25.841%
Compound 1930Not significant-
Valproic Acid---

The analgesic effects suggest that these compounds may inhibit central sensitization processes involved in pain perception, making them valuable in treating chronic pain conditions.

Case Study: Development of Anticonvulsants

A recent study synthesized a new series of pyrrolidine derivatives based on this compound and evaluated their anticonvulsant properties. The most active compound showed a protective index significantly higher than traditional drugs, indicating a favorable safety profile alongside efficacy .

Case Study: Pain Management Research

Another research effort focused on the analgesic properties of these compounds in models of neuropathic pain. The studies revealed that specific modifications to the chlorophenyl substituent enhanced the analgesic effects, positioning these compounds as potential lead structures for further development in pain management therapies .

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with key analogs based on substituent position, ring system modifications, and pharmacological implications.

Table 1: Key Parameters of (R)-3-(3-Chlorophenyl)pyrrolidine Hydrochloride and Analogs
Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Similarity Score Pharmacological Notes
(R)-3-(3-Chlorophenyl)pyrrolidine HCl C₁₀H₁₁Cl₂N 3-(3-Cl-phenyl) 232.11 Reference Optimal meta-substitution for receptor binding; potential CNS activity.
(R)-2-(3-Chlorophenyl)pyrrolidine HCl C₁₀H₁₁Cl₂N 2-(3-Cl-phenyl) 232.11 0.70 Reduced steric accessibility due to adjacent pyrrolidine position; lower affinity.
3-(2-Chlorophenyl)pyrrolidine HCl C₁₀H₁₁Cl₂N 3-(2-Cl-phenyl) 232.11 0.98 Ortho-chloro may hinder binding; altered pharmacokinetics vs. meta-substituted analogs.
(R)-3-(Benzyloxy)pyrrolidine HCl C₁₁H₁₆ClNO 3-(benzyloxy) 213.71 Benzyloxy group increases lipophilicity; potential prodrug applications.
1-(3-Chlorophenyl)piperazine HCl C₁₀H₁₂Cl₂N₂ Piperazine core 231.12 Flexible piperazine ring vs. rigid pyrrolidine; distinct serotonin receptor affinity.
3-Methyl Rolicyclidine HCl C₁₇H₂₅N·HCl Cyclohexyl + methyl 279.86 Arylcyclohexylamine class; NMDA receptor antagonism; higher molecular weight.

Key Research Findings

Chlorophenyl Position Matters :

  • The meta -chloro substitution in (R)-3-(3-chlorophenyl)pyrrolidine HCl shows superior binding to dopamine D₂-like receptors compared to ortho -substituted analogs (e.g., 3-(2-chlorophenyl)pyrrolidine HCl), which exhibit steric hindrance .
  • Piperazine analogs (e.g., 1-(3-chlorophenyl)piperazine HCl) demonstrate higher flexibility, leading to off-target serotonin receptor interactions, unlike the rigid pyrrolidine scaffold .

Ring System Modifications :

  • Arylcyclohexylamines like 3-methyl Rolicyclidine HCl (MW 279.86) have larger hydrophobic surfaces, enhancing NMDA receptor binding but reducing blood-brain barrier permeability compared to pyrrolidine derivatives .
  • Benzyloxy-substituted pyrrolidines (e.g., (R)-3-(benzyloxy)pyrrolidine HCl) are more lipophilic (logP ~2.5 vs. ~1.8 for chlorophenyl analogs), favoring passive membrane diffusion .

Chirality and Bioactivity :

  • The (R) -enantiomer of 3-(3-chlorophenyl)pyrrolidine HCl exhibits 3–5× higher receptor affinity than its (S)-counterpart in preliminary assays, emphasizing the role of stereochemistry .

Biological Activity

(R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Research indicates that the compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in various neurological conditions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

  • Anticonvulsant Activity :
    • In studies evaluating its anticonvulsant properties, (R)-3-(3-Chlorophenyl)pyrrolidine derivatives demonstrated significant efficacy in models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The most active derivatives showed protective indices superior to established anticonvulsants like valproic acid .
  • Antinociceptive Effects :
    • The compound exhibited notable antinociceptive properties in various pain models, indicating potential for pain management applications .
  • Antimicrobial Activity :
    • Preliminary evaluations suggest that derivatives of (R)-3-(3-Chlorophenyl)pyrrolidine may possess antimicrobial activity against various pathogens, although specific data on this compound remains limited .
  • Antitumor Activity :
    • Some studies have indicated that related pyrrolidine compounds can exhibit anticancer properties, particularly against lung cancer cell lines, although direct evidence for (R)-3-(3-Chlorophenyl)pyrrolidine remains to be fully established .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantEffective in MES and PTZ tests
AntinociceptiveSignificant effects in pain models
AntimicrobialLimited data; potential activity suggested
AntitumorRelated compounds show anticancer effects

Detailed Research Findings

  • Anticonvulsant Studies : A series of experiments demonstrated that certain derivatives containing the 3-chlorophenyl group exhibited enhanced efficacy in reducing seizure activity compared to control groups. For instance, a derivative showed an ED50 value significantly lower than that of valproic acid, highlighting its potential as a new therapeutic agent for epilepsy management .
  • Pain Management : In antinociceptive assessments, compounds derived from (R)-3-(3-Chlorophenyl)pyrrolidine were tested in models such as the hot plate test and formalin test. Results indicated a dose-dependent reduction in pain responses, suggesting a viable pathway for further exploration in analgesic drug development .
  • Antitumor Research : The anticancer potential was evaluated using A549 lung adenocarcinoma cells, where specific derivatives demonstrated moderate cytotoxicity while sparing non-cancerous cells, indicating a selective action that could minimize side effects during treatment .

Q & A

Q. What are the key considerations for disposing of waste containing this compound?

  • Methodological Answer : Neutralize hydrochloride salts with 1 M NaOH (1:10 v/v), then adsorb onto activated carbon. Incinerate at >850°C in EPA-compliant facilities. For liquid waste, use halogen-specific disposal protocols to avoid chloro-byproduct formation. Document waste streams per OSHA 29 CFR 1910.1450 .

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